molecular formula C21H20ClN5O2S B2493443 N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide CAS No. 1207055-88-6

N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide

Cat. No. B2493443
CAS RN: 1207055-88-6
M. Wt: 441.93
InChI Key: PWVJAGYZXDPHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar triazatetracyclic acetamides involves meticulous organic synthesis techniques, characterized by spectroscopy, microanalysis, and X-ray diffractometry. These methods ensure the precise formation and verification of the compound's structure, showcasing the intricacies involved in its creation (Odame, Hosten, & Tshentu, 2018).

Molecular Structure Analysis

Molecular structure analysis of related compounds, conducted through single crystal X-ray diffractometry and computational studies using density functional theory, reveals detailed insights into bond angles, bond lengths, and the overall 3D arrangement of atoms within the molecule. Such analysis is crucial for understanding the reactivity and interaction capabilities of the compound (Odame, Hosten, & Tshentu, 2018).

Chemical Reactions and Properties

The chemical reactivity of similar macrocyclic compounds is often investigated through their ability to form complexes with metals or undergo specific reactions that highlight their potential as catalysts or in material science. For instance, studies on macrocyclic triamines treated with palladium(II) acetate reveal the compound's capacity for cyclopalladation, a reaction indicative of its versatile chemical behavior (Hiraki, Tsutsumida, & Fuchita, 1986).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are determined through experimental methods like X-ray crystallography. These properties are essential for understanding the compound's stability, storage conditions, and suitability for various applications. Research on compounds with similar structural features often provides insights into their physical characteristics, guiding their practical use (Lodeiro, Bastida, Macías, Rodriguez, & Saint-Maurice, 2000).

Chemical Properties Analysis

The chemical properties of such complex molecules, including reactivity patterns, stability under various conditions, and interactions with other chemical entities, are explored through both experimental and computational chemistry techniques. Studies on related compounds help in understanding the factors that influence these properties, such as electronic configuration and molecular geometry (Odame, Hosten, & Tshentu, 2020).

Scientific Research Applications

Synthesis and Characterization

Compounds with intricate structures such as N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide are often synthesized and characterized to understand their physical and chemical properties. For instance, Odame et al. (2018) discussed the synthesis, characterization, and computational studies of a triazatetracyclic acetamide compound, highlighting techniques like spectroscopy, microanalysis, and single-crystal X-ray diffractometry for structural elucidation (Odame, Hosten, & Tshentu, 2018).

Biological Activities

Research often explores the biological activities of complex compounds, including their potential as anticancer agents or antibacterial agents. For example, Evren et al. (2019) synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives for their anticancer activities, demonstrating the process of creating new molecules and testing their efficacy against certain cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial Properties

Research into the antimicrobial properties of novel compounds is crucial for the development of new antibiotics and antimicrobial agents. Darwish et al. (2014) focused on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, and other derivatives bearing a biologically active sulfonamide moiety, showcasing the methodology for assessing the antimicrobial potential of new chemical entities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Theoretical and Computational Studies

Theoretical and computational studies are integral to understanding the properties and reactivities of complex molecules. Basheer and Rappoport (2006) discussed the synthesis and reactions of substituted 2-methylene-1,3-oxazolidines, providing insights into the mechanisms and theoretical aspects of chemical reactions involving similar compounds (Basheer & Rappoport, 2006).

Mechanism of Action

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(14-oxo-9-thia-11,13,15,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,16-tetraen-15-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-12-14(22)7-5-8-15(12)24-17(28)10-27-21(29)26-11-23-20-18(19(26)25-27)13-6-3-2-4-9-16(13)30-20/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVJAGYZXDPHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.